
LLL12
概要
説明
LLL12は、シグナル伝達および転写活性化因子3(STAT3)経路を標的とする新規な低分子阻害剤です。STAT3は、細胞の成長、生存、分化など、さまざまな細胞プロセスにおいて重要な役割を果たす転写因子です。 STAT3の恒常的な活性化は、いくつかの種類の癌の発生と進行に関与しており、治療介入の標的として魅力的です .
準備方法
合成経路と反応条件
LLL12は、クルクミンの構造に基づいたコンピュータ支援による合理的設計を用いて開発されました . This compoundの合成には、重要な中間体の形成とその後の最終生成物を得るための反応を含む、複数のステップが含まれます。具体的な合成経路と反応条件は、機密情報であり、パブリックドメインでは完全には公開されていません。
工業的生産方法
化学反応の分析
反応の種類
LLL12は、主にSTAT3のリン酸化を阻害する反応を起こします。 この阻害は、this compoundがSTAT3タンパク質に結合し、その活性化とその後のシグナル伝達を阻止することによって達成されます .
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬と条件には、以下が含まれます。
ジメチルスルホキシド(DMSO): this compoundの溶解に使用されます。
リン酸緩衝生理食塩水(PBS): 実験中に生理学的pHを維持するために使用されます。
細胞培養培地: in vitro研究用の癌細胞株を培養および維持するために使用されます.
生成される主な生成物
This compoundを含む反応から生成される主な生成物は、STAT3とその下流ターゲットの阻害された形態です。 この阻害は、さまざまな癌細胞株における細胞の増殖、移動、生存の減少につながります .
科学的研究への応用
This compoundは、特に癌生物学と腫瘍学の分野において、さまざまな科学的研究への応用において大きな可能性を示しています。主要な用途には、以下が含まれます。
科学的研究の応用
Hepatocellular Carcinoma (HCC)
LLL12 has demonstrated significant antitumor activity in HCC both in vitro and in vivo. Studies indicate that it:
- Inhibits cell proliferation and induces apoptosis in various HCC cell lines such as SNU387, SNU398, SNU449, and Hep3B .
- Reduces tumor growth in xenograft models with a dosage of 5 mg/kg/day leading to significant tumor size reduction .
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC models, this compound effectively:
- Decreases protein levels of phosphorylated STAT3, indicating its role as a selective STAT3 inhibitor .
- Inhibits proliferation and induces apoptosis in A549 lung cancer cells through dose-dependent mechanisms .
Breast Cancer
Research shows that this compound:
- Suppresses proliferation and induces apoptosis in breast cancer cell lines.
- Exhibits synergistic effects when combined with conventional chemotherapeutics like doxorubicin .
Glioblastoma
This compound has been evaluated for its effects on glioblastoma cells:
- It reduces viability and induces apoptosis in glioblastoma cell lines with elevated STAT3 activity.
- In vivo studies confirm its ability to inhibit tumor growth significantly .
Osteosarcoma
In osteosarcoma models, this compound:
- Inhibits proliferation and migration both in vitro and in vivo, suggesting its potential as a therapeutic agent for this aggressive cancer type .
Comparative Efficacy
A summary table comparing the IC50 values of this compound across various cancer types is presented below:
Cancer Type | IC50 (µM) | Effects Observed |
---|---|---|
Hepatocellular Carcinoma | 0.26 - 1.96 | Inhibition of proliferation, induction of apoptosis |
Non-Small Cell Lung Cancer | 0.7 - 3.68 | Decreased migration and reduced cell viability |
Breast Cancer | 0.16 - 3.09 | Synergistic effects with doxorubicin |
Glioblastoma | 1.07 - 5.98 | Induction of apoptosis and inhibition of colony formation |
Osteosarcoma | Not specified | Inhibition of proliferation and migration |
Case Studies
- Hepatocellular Carcinoma : A study demonstrated that this compound significantly inhibited tumor growth in nude mice implanted with SNU398 cells, showcasing its potential for HCC treatment .
- Breast Cancer : In vitro tests revealed that this compound effectively induced apoptosis in breast cancer cells while showing minimal effects on normal human cells, indicating a favorable therapeutic window .
- Non-Small Cell Lung Cancer : Research highlighted that this compound treatment resulted in decreased migration rates in wound-healing assays compared to controls, emphasizing its role in inhibiting metastatic behavior .
作用機序
LLL12は、チロシン705(Y705)でのSTAT3のリン酸化を特異的に阻害することによって効果を発揮します。 この阻害は、STAT3の二量体化と核移行を阻止し、細胞の増殖、生存、転移に関与する標的遺伝子の転写を調節する能力を阻害します . This compoundの作用機序に関与する分子標的と経路には、さまざまな癌で頻繁に調節不全になっているIL-6 / JAK / STAT3シグナル伝達経路が含まれます .
類似の化合物との比較
This compoundは、STAT1やERKのリン酸化などの他のシグナル伝達経路に影響を与えることなく、STAT3のリン酸化を選択的に阻害する能力においてユニークです . STAT3経路を標的とする同様の化合物には、以下が含まれます。
LLL12B: This compoundの誘導体で、効力と選択性が向上しています.
Stattic: STAT3の別の低分子阻害剤で、その活性化と二量体化を阻止します.
S3I-201: STAT3とそのDNA結合部位間の相互作用を破壊する低分子阻害剤.
これらの化合物は、共通の作用機序を共有していますが、化学構造、効力、選択性において異なります。 This compoundは、クルクミン構造に基づいた合理的設計と、さまざまな癌モデルにおける実証された有効性により際立っています .
類似化合物との比較
LLL12 is unique in its ability to selectively inhibit STAT3 phosphorylation without affecting other signaling pathways, such as STAT1 or ERK phosphorylation . Some similar compounds that also target the STAT3 pathway include:
LLL12B: A derivative of this compound with improved potency and selectivity.
Stattic: Another small molecule inhibitor of STAT3 that prevents its activation and dimerization.
S3I-201: A small molecule inhibitor that disrupts the interaction between STAT3 and its DNA-binding sites.
These compounds share a common mechanism of action but differ in their chemical structures, potencies, and selectivities. This compound stands out due to its rational design based on the curcumin structure and its demonstrated efficacy in various cancer models .
生物活性
LLL12 is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a critical role in various cancers. This article explores the biological activity of this compound, its mechanisms of action, and its potential therapeutic applications based on diverse research findings.
This compound functions primarily by inhibiting the phosphorylation of STAT3, a transcription factor that, when constitutively activated, contributes to tumor growth and survival. The inhibition of STAT3 phosphorylation leads to reduced cell proliferation and migration in several cancer types.
Key Findings:
- Inhibition of Proliferation : this compound has been shown to significantly inhibit the proliferation of human lung cancer cells (A549) with an IC50 value of 5.0 µmol/L after 72 hours of treatment .
- Induction of Apoptosis : The compound induces apoptosis in various cancer cell lines, including rhabdomyosarcoma and medulloblastoma cells, through the upregulation of cleaved PARP and caspase-3 .
- Anti-Angiogenic Effects : this compound has demonstrated anti-angiogenic activity by downregulating vascular endothelial growth factor (VEGF) and other pro-angiogenic factors .
Cell Proliferation Assays
Studies using MTT assays indicated that this compound effectively inhibits the growth of cancer cells in a dose-dependent manner. For instance, treatment with this compound resulted in a marked decrease in cell viability in A549 cells compared to control groups.
Migration Assays
Wound-healing and Transwell assays further confirmed that this compound inhibits cell migration. After treatment, the wound area remained larger in this compound-treated cells compared to controls, indicating reduced migratory capacity .
Cell Line | IC50 (µM) | Effect on Migration | Induced Apoptosis |
---|---|---|---|
A549 (Lung) | 5.0 | Yes | Yes |
RH30 (Rhabdomyosarcoma) | Not specified | Yes | Yes |
Medulloblastoma | Not specified | Yes | Yes |
In Vivo Studies
In vivo studies using xenograft mouse models have shown that this compound significantly reduces tumor volume and weight without causing noticeable toxicity. High-dose treatments resulted in a greater reduction in tumor size compared to lower doses .
Tumor Growth Inhibition
- Xenograft Models : Mice treated with this compound exhibited significantly smaller tumors than control mice. The final tumor volume was notably lower in high-dose groups .
- Body Weight Monitoring : No significant changes in body weight were observed among treated groups, suggesting a favorable safety profile .
Comparative Studies
Recent studies have compared this compound with its derivative, LLL12B, which shows improved pharmacokinetic properties. For instance, LLL12B demonstrated higher oral bioavailability (47.7%) compared to this compound (2.73%), making it a more promising candidate for clinical applications .
Compound | Oral Bioavailability (%) | Tumor Growth Inhibition |
---|---|---|
This compound | 2.73 | Yes |
LLL12B | 47.7 | Yes |
Case Studies
One notable case involved the application of this compound in canine osteosarcoma cell lines, where it exhibited potent inhibitory effects on cell viability and induced apoptosis similar to findings in human cancer models . This suggests potential translational applications for veterinary oncology.
特性
CAS番号 |
1260247-42-4 |
---|---|
分子式 |
C14H9NO5S |
分子量 |
303.29 g/mol |
IUPAC名 |
5-hydroxy-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C14H9NO5S/c15-21(19,20)10-6-2-4-8-12(10)14(18)7-3-1-5-9(16)11(7)13(8)17/h1-6,16H,(H2,15,19,20) |
InChIキー |
CQBHSRLUQDYPBU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LLL12; LLL-12; LLL 12 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。